molecular formula C24H34N4O4 B4895472 1'-[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE

1'-[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE

Cat. No.: B4895472
M. Wt: 442.6 g/mol
InChI Key: AMHSUMOVRFLORS-UHFFFAOYSA-N
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Description

1’-[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE is a complex organic compound with the molecular formula C24H34N4O4. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a bipiperidine moiety, and a propoxyphenyl group.

Preparation Methods

The synthesis of 1’-[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE involves several steps. One common method involves the reaction of maleic anhydride with 4-aminobenzenesulfonamide under specific conditions. For instance, Iannelli et al. conducted this reaction under microwave irradiation at 100°C, using an equimolar reagent mixture . The yield of the desired product can vary based on the reaction conditions and the purity of the starting materials.

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient synthetic routes .

Chemical Reactions Analysis

1’-[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the pyrrolidine ring, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propoxyphenyl group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

1’-[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, it is used to study the interactions between small molecules and biological macromolecules.

    Medicine: In medicine, this compound has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1’-[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and affecting various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

The molecular targets of this compound include proteins involved in signal transduction pathways, such as kinases and phosphatases. By modulating these pathways, the compound can influence cellular processes such as growth, differentiation, and apoptosis .

Comparison with Similar Compounds

1’-[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of 1’-[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets.

Properties

IUPAC Name

1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O4/c1-2-16-32-19-8-6-18(7-9-19)28-21(29)17-20(22(28)30)26-14-10-24(11-15-26,23(25)31)27-12-4-3-5-13-27/h6-9,20H,2-5,10-17H2,1H3,(H2,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHSUMOVRFLORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)(C(=O)N)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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